1,3-Diazaspiro[4.5]decane-2,4,8-trione
Overview
Description
“1,3-Diazaspiro[4.5]decane-2,4-dione” is a chemical compound with the CAS Number 702-62-5 . It has a molecular weight of 168.2 . The IUPAC name for this compound is 1,3-diazaspiro[4.5]decane-2,4-dione .
Synthesis Analysis
The synthesis of related compounds, such as 1,3,8-Triazaspiro[4.5]decane-2,4-diones, has been reported. For instance, spiroconnected N-alkoxyalkylpiperidine hydantoins were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate .
Molecular Structure Analysis
The molecular structure of “1,3-Diazaspiro[4.5]decane-2,4-dione” can be represented by the SMILES string O=C1NC(=O)C2(CCNCC2)N1
.
Physical And Chemical Properties Analysis
“1,3-Diazaspiro[4.5]decane-2,4-dione” is a solid at ambient temperature . It has a boiling point of 218-220°C .
Scientific Research Applications
NMR Spectroscopy in Configuration Assignment
J. Guerrero-Alvarez et al. (2004) explored the relative configuration of 1,4-diazaspiro[4.5]decanes using NMR spectroscopy. Their study provides valuable insights into the stereochemistry and conformational preferences of such compounds, highlighting their utility in structural determination via spectroscopic methods. This research aids in understanding the molecular geometry and potential reactivity of diazaspiro[4.5]decane derivatives (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Supramolecular Arrangements
Sara Graus et al. (2010) reported on the supramolecular arrangements of cyclohexane-5-spirohydantoin derivatives, including 1,3-diazaspiro[4.5]decane-2,4-dioxo derivatives. Their work demonstrates how substituents influence the crystal packing and intermolecular interactions in these compounds, contributing to the field of crystal engineering and material science (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Synthetic Methodologies
M. Adib et al. (2008) developed an efficient one-pot synthesis for 1,3-diazaspiro[4.5]decane derivatives, highlighting the versatility and reactivity of these compounds in organic synthesis. Their approach offers a practical route for generating complex spirocyclic structures, which could be valuable in drug discovery and development (Adib, Sayahi, Ziyadi, Zhu, & Bijanzadeh, 2008).
Pharmacological Interest
Vasiliki Pardali et al. (2021) demonstrated a cost-effective synthesis method for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a compound of pharmacological interest. Their research provides a facile pathway to access spiro carbocyclic imidazolidine-2,4-diones, emphasizing the importance of 1,3-diazaspiro[4.5]decane derivatives in medicinal chemistry (Pardali, Katsamakas, Giannakopoulou, & Zoidis, 2021).
Muscarinic Agonists
Y. Ishihara et al. (1992) synthesized 2-alkoxy-1,3-diazaspiro[4.5]decane-1,3-diones as muscarinic agonists, investigating their binding affinity and agonistic activities. This study contributes to the development of potential therapeutic agents targeting the muscarinic receptors, which are crucial for treating various neurological conditions (Ishihara, Yukimasa, Miyamoto, & Goto, 1992).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1,3-Diazaspiro[4.5]decane-2,4,8-trione is the delta opioid receptor . Delta opioid receptors are a clinical target for various neurological disorders, including migraine and chronic pain . The compound is selective for the delta opioid receptor over a panel of 167 other G-protein coupled receptors .
Mode of Action
This compound interacts with its target, the delta opioid receptor, by binding to the orthosteric site based on docking and molecular dynamic simulation . It is slightly biased towards G-protein signaling .
Pharmacokinetics
The pharmacokinetics of 1,3-Diazaspiro[4It’s worth noting that the compound was identified through a high-throughput screening assay , suggesting that it has been optimized for certain pharmacokinetic properties.
Result of Action
The most potent agonist hit compound has anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that the compound can alleviate pain, which is a key symptom in various neurological disorders.
Biochemical Analysis
Biochemical Properties
1,3-Diazaspiro[4.5]decane-2,4,8-trione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in the necroptosis pathway . This interaction inhibits the activation of necroptosis, a form of programmed cell death, and shows therapeutic potential in inflammatory diseases . Additionally, this compound has been found to interact with delta opioid receptors, exhibiting selective agonist activity .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to have significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the kinase activity of RIPK1, thereby blocking the necroptosis pathway and reducing inflammation . Furthermore, this compound has been observed to modulate gene expression related to cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. This compound binds to the orthosteric site of delta opioid receptors, exhibiting selective agonist activity . It also inhibits the kinase activity of RIPK1 by binding to its active site, thereby preventing the phosphorylation events required for necroptosis activation . These interactions result in the modulation of cell signaling pathways and gene expression, ultimately influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity against RIPK1 over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and anti-necroptotic effects without causing adverse reactions . At higher doses, it may induce toxic effects, including seizures and tachyphylaxis . These threshold effects highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body Understanding these metabolic pathways is essential for optimizing its therapeutic applications and minimizing potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its efficacy and safety. This compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within target tissues are essential for achieving desired therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization within subcellular structures influences its interactions with biomolecules and its overall efficacy . Understanding these localization mechanisms is essential for optimizing its therapeutic potential .
properties
IUPAC Name |
1,3-diazaspiro[4.5]decane-2,4,8-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-5-1-3-8(4-2-5)6(12)9-7(13)10-8/h1-4H2,(H2,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSBWJVHDCWNQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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